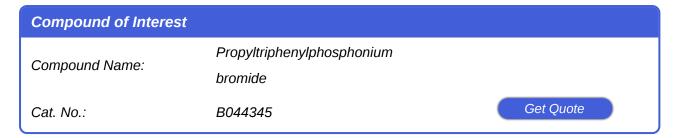


Propyltriphenylphosphonium Bromide: An Indepth NMR Spectral Analysis

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for **propyltriphenylphosphonium bromide**. The document details the characteristic ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants, offering a foundational dataset for researchers in synthetic chemistry, materials science, and drug development. Furthermore, standardized experimental protocols for NMR data acquisition are presented to ensure reproducibility.

¹H and ¹³C NMR Spectral Data

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for **propyltriphenylphosphonium bromide**. The assignments are based on established principles of NMR spectroscopy and analysis of the chemical structure.

¹H NMR Spectral Data



Proton Assignment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration
P-CH ₂ - (α-CH ₂)	~ 3.70	ddd	$J(H,H) \approx 7.0,$ $J(P,H) \approx 14.0$	2H
-CH ₂ - (β-CH ₂)	~ 1.72	m	-	2H
-CH ₃ (γ-CH ₃)	~ 1.25	t	J(H,H) ≈ 7.5	3H
Phenyl Protons (ortho)	~ 7.84	m	-	6H
Phenyl Protons (meta, para)	~ 7.72	m	-	9H

Note: The chemical shifts and coupling constants are approximate values and may vary slightly depending on the solvent and experimental conditions.

¹³C NMR Spectral Data

Carbon Assignment	Chemical Shift (δ) ppm	Multiplicity (due to P-C coupling)
P-CH ₂ - (α-C)	~ 25	d
-CH ₂ - (β-C)	~ 17	d
-CH ₃ (γ-C)	~ 16	S
Phenyl C (ipso)	~ 118	d
Phenyl C (ortho)	~ 134	d
Phenyl C (meta)	~ 130	d
Phenyl C (para)	~ 135	S

Note: The chemical shifts are approximate values and may vary slightly depending on the solvent and experimental conditions. The multiplicity refers to the splitting of the carbon signal due to coupling with the phosphorus atom.



Experimental Protocols

Reproducible and high-quality NMR data acquisition relies on standardized experimental procedures. The following protocols for sample preparation and instrument parameters are recommended for the analysis of **propyltriphenylphosphonium bromide**.

Sample Preparation

- Sample Purity: Ensure the propyltriphenylphosphonium bromide sample is of high purity to avoid interference from impurities in the NMR spectrum.
- Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble.
 Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆) are common choices for phosphonium salts.
- Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent for ¹H NMR, and 20-50 mg for ¹³C NMR.
- Homogenization: Ensure the sample is fully dissolved by vortexing or gentle agitation.
- Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
- Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

NMR Instrument Parameters

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
- ¹H NMR Parameters:
 - Pulse Sequence: Standard single-pulse sequence.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 8-16 scans are typically sufficient for good signal-to-noise ratio.

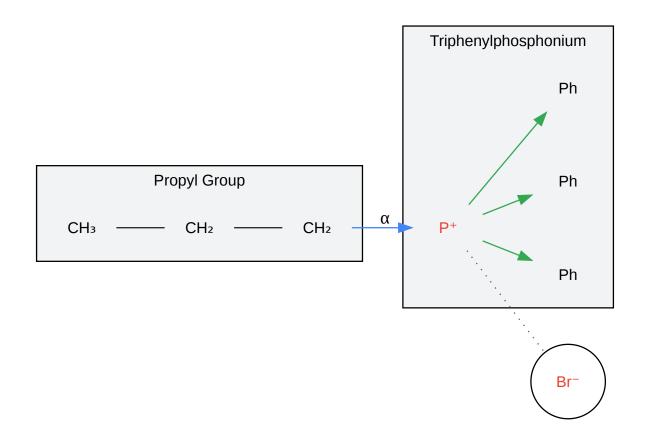


- 13C NMR Parameters:
 - Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

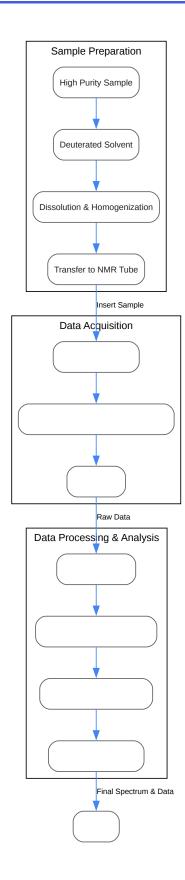
Visualizations

The following diagrams illustrate the molecular structure and the general workflow for NMR spectral analysis.









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